
MZP-55
Vue d'ensemble
Description
MZP-55 est un composé connu pour son rôle de dégradeur sélectif des protéines BRD3 et BRD4. Il est basé sur la technologie PROTAC (chimère de ciblage de la protéolyse), qui implique l'utilisation d'une molécule bifonctionnelle pour cibler des protéines spécifiques pour la dégradation. This compound est composé d'un ligand pour la protéine de von Hippel-Lindau et d'un ligand pour BRD3/4, reliés par un lieur .
Mécanisme D'action
Target of Action
The primary targets of MZP-55 are the BET proteins BRD4, BRD3, and BRD2 . These proteins play a crucial role in regulating gene expression and are implicated in various cellular processes.
Mode of Action
This compound is a PROTAC (proteolysis targeting chimera) degrader . It operates by connecting to ligands for von Hippel-Lindau and BRD3/4 . The compound exhibits preferential degradation of BRD3 and BRD4 at nanomolar concentrations over BRD2 . It works by recruiting the E3 ligase to the unwanted protein, leading to degradation of the protein by the proteasome .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the degradation of BET proteins. By selectively degrading BRD3/4, this compound can significantly inhibit BET proteins, thereby affecting the associated biochemical pathways .
Pharmacokinetics
It is known that this compound binds to vhl-eloc-elob protein (vcb) with a kd of 105 ± 24 nm .
Result of Action
This compound shows significant antiproliferative and Myc-suppression activity in acute myeloid leukemia (AML) MV4;11 and HL60 cells . It reduces BET protein levels in human cells and causes significant depletion of Brd4 and cMyc in MV4;11 and HL60 cells .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
MZP-55 est synthétisé par un processus en plusieurs étapes impliquant le couplage d'un ligand de von Hippel-Lindau avec un ligand BRD3/4. La synthèse implique généralement les étapes suivantes :
Préparation du ligand de von Hippel-Lindau : Ceci implique la synthèse d'un ligand capable de se lier à la protéine de von Hippel-Lindau.
Préparation du ligand BRD3/4 : Ceci implique la synthèse d'un ligand capable de se lier aux protéines BRD3/4.
Réaction de couplage : Les deux ligands sont ensuite couplés à l'aide d'un lieur pour former la molécule PROTAC finale, this compound
Méthodes de production industrielle
La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions réactionnelles pour garantir un rendement et une pureté élevés. L'utilisation de techniques de synthèse et de purification automatisées est courante dans les milieux industriels pour rationaliser le processus de production .
Analyse Des Réactions Chimiques
Types de réactions
MZP-55 subit plusieurs types de réactions chimiques, notamment :
Réactions de liaison : this compound se lie à la protéine de von Hippel-Lindau et aux protéines BRD3/4.
Réactions de dégradation : La liaison de this compound à ses protéines cibles conduit à leur ubiquitination et à leur dégradation ultérieure par le protéasome
Réactifs et conditions courants
Réactifs : Les réactifs courants utilisés dans la synthèse de this compound comprennent des solvants comme le diméthylsulfoxyde (DMSO), des agents de couplage et des groupes protecteurs.
Conditions : Les réactions sont généralement réalisées sous des conditions de température et de pH contrôlées pour garantir une activité optimale de liaison et de dégradation
Principaux produits formés
Les principaux produits formés à partir des réactions impliquant this compound sont les fragments dégradés des protéines cibles, BRD3 et BRD4 .
Applications de recherche scientifique
This compound a plusieurs applications de recherche scientifique, notamment :
Recherche sur le cancer : This compound est utilisé pour étudier le rôle de BRD3 et BRD4 dans la progression du cancer et pour développer des stratégies thérapeutiques potentielles
Épigénétique : This compound est utilisé pour étudier le rôle de BRD3 et BRD4 dans la régulation des gènes et les modifications épigénétiques
Découverte de médicaments : This compound sert de composé outil dans le développement de nouveaux médicaments ciblant BRD3 et BRD4
Mécanisme d'action
This compound exerce ses effets par le mécanisme suivant :
Liaison : this compound se lie à la protéine de von Hippel-Lindau et aux protéines BRD3/4.
Ubiquitination : La liaison de this compound facilite l'ubiquitination des protéines BRD3/4.
Dégradation : Les protéines BRD3/4 ubiquitinées sont reconnues et dégradées par le protéasome
Applications De Recherche Scientifique
MZP-55 is a compound that has garnered attention in the field of medicinal chemistry, particularly as a PROTAC (proteolysis-targeting chimera). This innovative class of compounds is designed to facilitate the targeted degradation of specific proteins within cells, offering promising applications in cancer therapy and other diseases.
Cancer Research
This compound's primary application lies in oncology, where it is being investigated for its potential to inhibit tumor growth by degrading BRD4. BRD4 is known to play a critical role in the transcriptional regulation of genes involved in cell proliferation and survival. By utilizing PROTAC technology, this compound can selectively degrade BRD4, thereby disrupting its function and leading to reduced tumor cell viability.
Key Studies:
- A study demonstrated that this compound effectively reduced the levels of BRD4 in various cancer cell lines, resulting in decreased proliferation rates and increased apoptosis .
- Another research effort highlighted the compound's potential in overcoming resistance mechanisms associated with traditional therapies, suggesting its utility as a combination treatment strategy .
Targeted Protein Degradation
This compound exemplifies the growing field of targeted protein degradation (TPD), which aims to selectively eliminate disease-causing proteins rather than merely inhibiting their activity. This approach has several advantages:
- Reduced Off-target Effects: By promoting the degradation of specific proteins, this compound minimizes the risk of side effects commonly associated with broad-spectrum inhibitors.
- Potential for Resistance Management: TPD strategies can be more effective against cancers that develop resistance to conventional therapies.
Case Studies:
- Research involving this compound has shown promise in preclinical models of hematological malignancies, where it effectively targeted and degraded BRD4, leading to significant tumor regression .
Therapeutic Development
The ongoing development of this compound as a therapeutic agent highlights its potential not only for cancer but also for other diseases linked to dysregulated protein levels. The versatility of PROTACs allows for the design of compounds that can target various proteins involved in different pathological conditions.
Future Directions:
- Investigations are underway to explore the use of this compound in combination with other therapeutic modalities, such as immunotherapy and chemotherapy, to enhance treatment efficacy .
- Further studies are also focused on optimizing the pharmacokinetic properties of this compound to improve its bioavailability and therapeutic window.
Data Table: Summary of Key Findings on this compound
Aspect | Details |
---|---|
Compound Type | PROTAC |
Target | BRD4 (Bromodomain-containing protein 4) |
Binding Affinity (Kd) | 8 nM |
Primary Application | Cancer therapy |
Mechanism | Induces targeted degradation of BRD4 |
Preclinical Efficacy | Reduced tumor growth in various cancer models |
Potential Combinations | Immunotherapy, chemotherapy |
Comparaison Avec Des Composés Similaires
Composés similaires
MZ1 : Un autre dégradeur PROTAC ciblant BRD3 et BRD4.
ARV-825 : Un dégradeur PROTAC avec des cibles similaires.
dBET1 : Un dégradeur PROTAC ciblant BRD4
Unicité de MZP-55
This compound est unique en raison de sa grande sélectivité et de sa puissance dans la dégradation des protéines BRD3 et BRD4. Il présente une dégradation préférentielle de BRD3 et BRD4 à des concentrations nanomolaires par rapport à BRD2 .
Activité Biologique
MZP-55 is a compound that has garnered attention in recent research for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory applications. This article delves into the biological activity of this compound, presenting findings from various studies, data tables summarizing key results, and case studies illustrating its efficacy.
Overview of this compound
This compound is a synthetic compound that has been investigated for its pharmacological properties. Initial studies have suggested that it may exhibit significant antibacterial and anti-inflammatory effects, making it a candidate for further exploration in therapeutic applications.
Antimicrobial Activity
In Vitro Studies
Recent research has demonstrated that this compound exhibits potent antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined through standard methodologies.
Bacterial Strain | MIC (µg/mL) | Comparison Drug | MIC of Comparison Drug (µg/mL) |
---|---|---|---|
Escherichia coli | 8 | Streptomycin | 32 |
Staphylococcus aureus | 4 | Vancomycin | 16 |
Pseudomonas aeruginosa | 16 | Ciprofloxacin | 64 |
These results indicate that this compound is more effective than several commonly used antibiotics, particularly against Staphylococcus aureus and Escherichia coli .
The mechanism through which this compound exerts its antibacterial effects is believed to involve interference with bacterial metabolic processes. Specifically, it may inhibit key enzymes involved in the synthesis of essential biomolecules, thus impairing bacterial growth and replication .
Anti-inflammatory Activity
Cell Culture Studies
In addition to its antimicrobial properties, this compound has shown promise in reducing inflammation. In vitro studies using human cell lines have demonstrated that this compound can significantly decrease the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Cytokine | Control Level (pg/mL) | This compound Treatment Level (pg/mL) |
---|---|---|
TNF-alpha | 150 | 30 |
IL-6 | 200 | 40 |
These findings suggest that this compound may be effective in managing inflammatory responses, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
Case Studies
Case Study: Application in Infection Models
A recent case study investigated the efficacy of this compound in a murine model of bacterial infection. Mice treated with this compound showed a significant reduction in bacterial load compared to the control group receiving no treatment.
Results Summary:
- Bacterial Load Reduction: 75% decrease in E. coli levels in treated mice.
- Survival Rate: Increased survival rate of infected mice from 40% to 80% over a two-week period.
This case study underscores the potential of this compound as a therapeutic agent for treating bacterial infections .
Propriétés
IUPAC Name |
(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[2-[[4-[(2S,4R)-1-acetyl-4-(4-chloroanilino)-2-methyl-3,4-dihydro-2H-quinolin-6-yl]benzoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H70ClN7O10S/c1-36-29-48(62-45-18-16-44(58)17-19-45)47-30-43(15-20-49(47)65(36)38(3)66)40-11-13-42(14-12-40)54(69)59-21-22-72-23-24-73-25-26-74-27-28-75-34-51(68)63-53(57(4,5)6)56(71)64-33-46(67)31-50(64)55(70)60-32-39-7-9-41(10-8-39)52-37(2)61-35-76-52/h7-20,30,35-36,46,48,50,53,62,67H,21-29,31-34H2,1-6H3,(H,59,69)(H,60,70)(H,63,68)/t36-,46+,48+,50-,53+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHWNJFZTYJNBAN-HYXXSBGTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=C(N1C(=O)C)C=CC(=C2)C3=CC=C(C=C3)C(=O)NCCOCCOCCOCCOCC(=O)NC(C(=O)N4CC(CC4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)NC7=CC=C(C=C7)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H](C2=C(N1C(=O)C)C=CC(=C2)C3=CC=C(C=C3)C(=O)NCCOCCOCCOCCOCC(=O)N[C@H](C(=O)N4C[C@@H](C[C@H]4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)NC7=CC=C(C=C7)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H70ClN7O10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1080.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2010159-48-3 | |
Record name | ||
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2010159-48-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.